4-(2-氟苯基)哌嗪-1-碳硫酰胺

描述

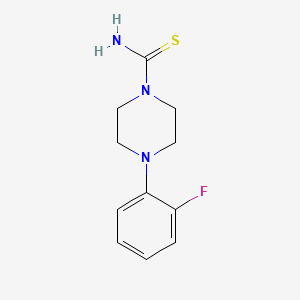

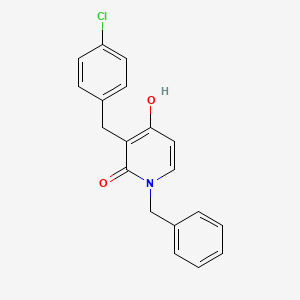

“4-(2-Fluorophenyl)piperazine-1-carbothioamide” is a chemical compound with the CAS Number: 1178728-47-6 . It has a molecular weight of 239.32 . The IUPAC name for this compound is 4-(2-fluorophenyl)-1-piperazinecarbothioamide .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “4-(2-Fluorophenyl)piperazine-1-carbothioamide” is 1S/C11H14FN3S/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学研究应用

Life Sciences Research

In the realm of life sciences, 4-(2-Fluorophenyl)piperazine-1-carbothioamide is utilized for studying neurotransmitter processes, particularly those involving serotonin and dopamine. Its structure is conducive to binding with receptors in the brain, making it a valuable tool for neuropharmacological studies .

Material Science

This compound’s unique properties are explored in material science for the development of novel polymers. Its ability to act as a linking agent between different polymer chains can lead to new materials with enhanced durability and flexibility .

Chemical Synthesis

As a building block in chemical synthesis, 4-(2-Fluorophenyl)piperazine-1-carbothioamide is used to create a variety of complex molecules. Its reactivity with other organic compounds allows for the synthesis of pharmaceuticals and agrochemicals .

Chromatography

In chromatographic applications, this compound can be employed as a standard or reference material due to its well-defined characteristics. It aids in the calibration of equipment and ensures the accuracy of analytical methods .

Analytical Chemistry

In analytical chemistry, 4-(2-Fluorophenyl)piperazine-1-carbothioamide serves as a reagent for detecting certain chemical groups. Its specificity and reactivity make it a crucial component in various assays and diagnostic tests .

Pharmacological Research

This compound has shown potential in pharmacological research, particularly in the development of treatments for neurological disorders. Its interaction with central nervous system receptors is being studied for therapeutic applications .

Custom Synthesis Services

Companies offer custom synthesis services using 4-(2-Fluorophenyl)piperazine-1-carbothioamide as a precursor. This enables researchers to obtain derivatives of this compound tailored to their specific research needs .

Neuroprotective Agent Development

Recent studies have indicated that derivatives of 4-(2-Fluorophenyl)piperazine-1-carbothioamide may possess neuroprotective properties. This opens up possibilities for its use in developing treatments for neurodegenerative diseases .

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

作用机制

Target of Action

Similar compounds have been found to inhibit acetylcholinesterase , which plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine.

Mode of Action

If it indeed acts as an acetylcholinesterase inhibitor like its related compounds , it would prevent the breakdown of acetylcholine, thereby increasing both the level and duration of action of this neurotransmitter.

属性

IUPAC Name |

4-(2-fluorophenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3S/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMJPWGWRQPXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)piperazine-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)

![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)